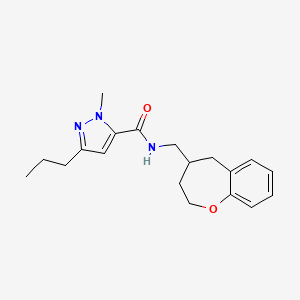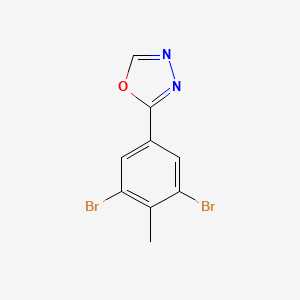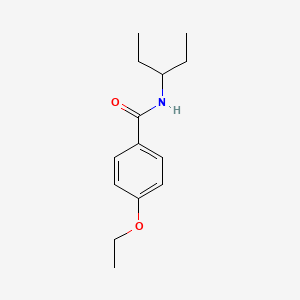
1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their complex molecular structures and potential for varied applications, particularly in medicinal chemistry. The specific research available primarily focuses on synthesis methods and molecular analyses.
Synthesis Analysis
A practical method for synthesizing similar compounds, including various pyrazole derivatives, has been developed, as described by Ikemoto et al. (2005) in their study on CCR5 antagonists (Ikemoto et al., 2005). These synthesis methods often involve multi-step processes, including esterification, Claisen type reactions, and Suzuki−Miyaura reactions.
Molecular Structure Analysis
Kumara et al. (2018) conducted detailed analyses of the molecular structure of a pyrazole derivative, including X-ray crystallography and density functional theory (DFT) calculations (Kumara et al., 2018). This provides insights into the three-dimensional structure and electron distribution within similar compounds.
Chemical Reactions and Properties
The reactions and properties of pyrazole derivatives have been explored in various studies. For instance, Bol’but et al. (2014) investigated the reactivity of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which are structurally related, in forming tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but et al., 2014).
Physical Properties Analysis
The physical properties, such as thermal stability and crystallization behavior, can be inferred from studies like those by Kumara et al. (2018), which include thermal analysis of pyrazole derivatives (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be understood through studies like those by Allan et al. (2009), which explored the synthesis and reactivity of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides (Allan et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) presents a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to pyrazole derivatives. This method involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, establishing a pathway that could be relevant for synthesizing similar compounds (Ikemoto et al., 2005).
Chemical Reactions and Mechanisms
- Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, providing insights into the chemical behavior and potential reactivity of pyrazole carboxamides, which could be relevant to understanding the reactivity of the compound (Yıldırım et al., 2005).
Structural Studies
- X-ray Crystal Structure Studies : Research by Kumara et al. (2018) on a novel pyrazole derivative involved X-ray crystal structure studies, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Kumara et al., 2018).
Novel Synthesis Methods
- Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : A study by Dzedulionytė et al. (2022) introduced a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, showcasing innovative methods that could be applicable to the synthesis of related pyrazole compounds (Dzedulionytė et al., 2022).
Potential Therapeutic Applications
- Antihypertensive Agents : Almansa et al. (1997) synthesized a series of pyrazoles as potent angiotensin II antagonists, indicating the potential of pyrazole derivatives in therapeutic applications, particularly in cardiovascular diseases (Almansa et al., 1997).
Propiedades
IUPAC Name |
2-methyl-5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-6-16-12-17(22(2)21-16)19(23)20-13-14-9-10-24-18-8-5-4-7-15(18)11-14/h4-5,7-8,12,14H,3,6,9-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADMIJXGKCVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NCC2CCOC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)


![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)